Nor Cisapride Hydrochloride

Drug Metabolism CYP3A4 Pharmacokinetics

Nor Cisapride Hydrochloride (CAS 221180-26-3) is the primary N-dealkylated metabolite of Cisapride and a non-fungible reference standard. Substituting generic Cisapride or low-purity metabolite standards compromises data integrity. This standard resolves at 5.3 min (vs. Cisapride at 4.3 min on HPLC-UV), exhibits 8–9× lower AUC than the parent drug, and shows minimal CYP3A4-dependent elimination—making it essential for accurate pharmacokinetic/DDI modeling, ANDA/DMF impurity profiling, and cardiac safety assessments. Use the correct standard to ensure regulatory-compliant bioanalytical data.

Molecular Formula C₁₄H₂₁Cl₂N₃O₃
Molecular Weight 350.24
CAS No. 221180-26-3
Cat. No. B1141226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNor Cisapride Hydrochloride
CAS221180-26-3
Synonymsrel-4-Amino-5-chloro-2-methoxy-N-[(3R,4S)-3-methoxy-4-piperidinyl]benzamide Hydrochloride;  (+/-)-Norcisapride Hydrochloride;  cis-Norcisapride Hydrochloride; 
Molecular FormulaC₁₄H₂₁Cl₂N₃O₃
Molecular Weight350.24
Structural Identifiers
SMILESCOC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl
InChIInChI=1S/C14H20ClN3O3.ClH/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2;/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19);1H/t11-,13+;/m1./s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nor Cisapride Hydrochloride (CAS 221180-26-3): An Essential Cisapride Metabolite Reference Standard for Pharmacokinetic and Safety Studies


Nor Cisapride Hydrochloride (CAS 221180-26-3), chemically designated as rel-4-Amino-5-chloro-2-methoxy-N-[(3R,4S)-3-methoxy-4-piperidinyl]benzamide Hydrochloride, is the primary N-dealkylated metabolite of the gastroprokinetic agent Cisapride [1]. As a reference standard, it is a critical tool for quantifying this metabolite in biological matrices during pharmacokinetic, drug-drug interaction (DDI), and bioequivalence studies [2]. Its formation is primarily mediated by the cytochrome P450 enzyme CYP3A4 [3], a key pathway associated with Cisapride's clinical withdrawal due to QT prolongation and cardiac arrhythmias. Therefore, the precise quantitation of Nor Cisapride is not a trivial exercise but a regulatory necessity for any comprehensive investigation into the pharmacology and safety profile of Cisapride and its formulations.

Procurement Note for Nor Cisapride Hydrochloride: The Risks of Substituting with Generic Cisapride or Unqualified Metabolite Standards


From a procurement and analytical perspective, substituting Nor Cisapride Hydrochloride with generic Cisapride or an unqualified, low-purity metabolite standard introduces critical failures in data integrity. First, Nor Cisapride is a distinct chemical entity with unique chromatographic properties; for instance, in a validated HPLC-UV method, it exhibits a retention time of 5.3 minutes, which is clearly resolved from Cisapride's 4.3-minute peak [1]. Second, its metabolic stability and pharmacokinetic profile differ substantially from the parent drug, with peak plasma levels and AUC values reported to be 8-9 times lower than those of Cisapride in humans [2]. Most critically, its elimination from the body is less dependent on CYP3A4-mediated metabolism compared to Cisapride [3], meaning its accumulation in scenarios of hepatic or renal impairment does not mirror that of the parent drug. Using the wrong reference standard—or a material of insufficient purity—will directly compromise the accuracy of pharmacokinetic models, lead to erroneous DDI risk assessments, and undermine the validity of any regulatory filing, including ANDAs and DMFs. The evidence below quantifies why this specific compound is non-fungible.

Quantitative Evidence: Why Nor Cisapride Hydrochloride is a Non-Fungible Analytical Standard


Metabolic Stability: Nor Cisapride's Resistance to CYP3A4-Mediated Clearance

Unlike the parent drug Cisapride, the elimination of Nor Cisapride is markedly less dependent on cytochrome P450 enzymes, specifically CYP3A4. In vitro studies using human liver microsomes demonstrate that the rate of further metabolism of Nor Cisapride to an unidentified metabolite (UNK) is at least 3 orders of magnitude (≥1000-fold) slower than the conversion of Cisapride to Nor Cisapride [1]. This profound kinetic difference implies that factors known to alter CYP3A4 activity (e.g., genetic polymorphisms, co-administered inhibitors like ketoconazole, or enzyme inducers) will have a drastically diminished impact on the clearance of the metabolite compared to the parent drug [2]. Consequently, in clinical scenarios involving CYP3A4 impairment, Nor Cisapride can accumulate to a greater extent relative to Cisapride, altering the overall pharmacological and toxicological profile.

Drug Metabolism CYP3A4 Pharmacokinetics Drug-Drug Interactions

Cardiac Safety Profile: Absence of Positive Inotropy in Human Atrial Tissue

In a direct comparative study using isolated human atrial trabeculae, Cisapride was shown to induce a concentration-dependent positive inotropic response, an effect linked to its action as a partial agonist at cardiac 5-HT4 receptors and a known contributor to its pro-arrhythmic risk. In stark contrast, under identical experimental conditions, Nor Cisapride did not induce any significant positive inotropic effect [1]. This critical functional difference suggests that the primary metabolite is not directly responsible for the adverse cardiac effects associated with the parent compound, Cisapride. This finding reinforces the need for separate, accurate quantification of the metabolite in cardiac safety assessments rather than relying on total drug-related material assays.

Cardiac Safety 5-HT4 Receptor Inotropy Adverse Event Profiling

Analytical Resolution: Critical Chromatographic Separation from Parent Compound

The accurate quantitation of Nor Cisapride in biological samples requires a reference standard of verified purity and identity to establish robust analytical methods. A validated HPLC-UV method for the simultaneous determination of Cisapride and Nor Cisapride in human plasma demonstrates that the two analytes are chromatographically distinct, with retention times of 4.3 minutes for Cisapride and 5.3 minutes for Nor Cisapride, allowing for baseline resolution [1]. This separation is critical for avoiding cross-interference and ensuring assay specificity. Furthermore, the method exhibits excellent linearity (r > 0.998) across the range of 10-150 ng/mL for both analytes, with intraday precisions of 3.3% for Cisapride and 5.4% for Nor Cisapride [1]. This validated methodology underscores the non-negotiable requirement for a dedicated, high-purity Nor Cisapride Hydrochloride standard to achieve comparable analytical performance in pharmacokinetic and bioequivalence studies.

Analytical Chemistry HPLC Method Validation Bioanalysis Reference Standards

In Vivo Pharmacokinetic Exposure: Significantly Lower Systemic Levels than Cisapride

A fundamental pharmacokinetic difference between Cisapride and its metabolite is their relative systemic exposure following oral administration. In a human study, after oral dosing of Cisapride, the peak plasma concentration (Cmax) and the total drug exposure (AUC) for Nor Cisapride were consistently 8 to 9 times lower than the corresponding values for the parent drug, Cisapride [1]. This quantitative disparity confirms that Nor Cisapride is a minor circulating species in individuals with normal hepatic function. However, this ratio can change dramatically in disease states. In patients with renal failure, the elimination of Nor Cisapride is impaired, leading to an apparent half-life that is 3 to 4 times longer and a significantly elevated Nor Cisapride-to-Cisapride ratio compared to healthy volunteers [2]. This dynamic and condition-dependent exposure profile further necessitates the use of a specific analytical standard for accurate measurement.

Clinical Pharmacokinetics Bioavailability AUC Cmax

Targeted Applications for Nor Cisapride Hydrochloride in Pharmaceutical R&D and Quality Control


Development and Validation of Bioanalytical Methods for Cisapride and its Metabolite

Nor Cisapride Hydrochloride is the indispensable primary reference standard for creating and validating quantitative LC-MS/MS or HPLC-UV methods designed to simultaneously measure Cisapride and Nor Cisapride in plasma or urine. Its use is mandated for establishing linearity, accuracy, precision, and specificity in bioanalytical assays [1], particularly for ensuring chromatographic resolution from the parent drug, as evidenced by the validated retention time of 5.3 minutes [1]. Without this specific standard, the method cannot reliably quantify the metabolite, compromising the entire study.

Investigative Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

This compound is essential for any pharmacokinetic study aiming to understand the complete disposition of Cisapride, especially in special populations (e.g., renal or hepatic impairment) where the Nor Cisapride-to-Cisapride ratio is known to shift [1]. Its use is also critical in in vitro DDI studies. Since its further metabolism is minimally affected by CYP3A4 inhibitors, unlike the parent drug [2], its quantification allows researchers to differentiate between a true DDI effect on the parent drug versus an altered metabolite profile.

Cardiac Safety Pharmacology and Toxicological Risk Assessment

In the context of evaluating the pro-arrhythmic potential of Cisapride and its formulations, Nor Cisapride Hydrochloride serves as a crucial negative control. Direct in vitro evidence shows that, unlike Cisapride, Nor Cisapride does not elicit a positive inotropic response in human atrial tissue [1]. Therefore, its presence in a study is required to confirm that observed cardiotoxic effects are attributable to the parent compound and not its major metabolite, a critical distinction for regulatory safety assessments.

Quality Control of Cisapride in API and Finished Dosage Forms

As a known impurity and primary degradation product/metabolite, Nor Cisapride Hydrochloride is used as a reference standard in quality control (QC) laboratories. It is essential for developing and validating HPLC methods to monitor the purity of Cisapride Active Pharmaceutical Ingredient (API) and to ensure that levels of this specific impurity in drug products remain within acceptable limits, as required for ANDA and DMF submissions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nor Cisapride Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.